N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
Brand Name: Vulcanchem
CAS No.: 478062-99-6
VCID: VC4337764
InChI: InChI=1S/C18H13Cl2N3O2/c19-12-7-8-13(15(20)11-12)17(24)21-22-18(25)14-5-1-2-6-16(14)23-9-3-4-10-23/h1-11H,(H,21,24)(H,22,25)
SMILES: C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3
Molecular Formula: C18H13Cl2N3O2
Molecular Weight: 374.22

N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

CAS No.: 478062-99-6

Cat. No.: VC4337764

Molecular Formula: C18H13Cl2N3O2

Molecular Weight: 374.22

* For research use only. Not for human or veterinary use.

N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide - 478062-99-6

Specification

CAS No. 478062-99-6
Molecular Formula C18H13Cl2N3O2
Molecular Weight 374.22
IUPAC Name 2,4-dichloro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide
Standard InChI InChI=1S/C18H13Cl2N3O2/c19-12-7-8-13(15(20)11-12)17(24)21-22-18(25)14-5-1-2-6-16(14)23-9-3-4-10-23/h1-11H,(H,21,24)(H,22,25)
Standard InChI Key KEDSCGHYZRVODC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3

Introduction

N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound characterized by its unique molecular structure, which combines a dichlorobenzoyl moiety with a pyrrole group and a carbohydrazide linkage. This compound belongs to a broader class of benzoyl derivatives that have garnered interest for their potential biological and pharmacological applications.

Chemical Composition

  • Molecular Formula: C18H13Cl2N3O2

  • Molecular Weight: 374.22 g/mol

  • IUPAC Name: N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Structural Features

The structure of this compound includes:

  • A dichlorobenzoyl group at one end, contributing to its hydrophobic and electron-withdrawing properties.

  • A pyrrole ring, which is known for its aromaticity and potential bioactivity.

  • A carbohydrazide functional group, which may serve as a reactive site for further chemical modifications or interactions with biological targets.

SMILES Notation

The simplified molecular-input line-entry system (SMILES) representation is:
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CC=C3 .

General Synthesis Pathway

The synthesis of N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves:

  • Reacting 2,4-dichlorobenzoic acid or its derivatives with hydrazine to form the carbohydrazide intermediate.

  • Coupling this intermediate with a pyrrole-containing benzoyl chloride under controlled conditions to yield the final compound.

Related Compounds

Several derivatives of this compound have been synthesized by modifying the substituents on the benzoyl or pyrrole groups to explore their structure-activity relationships (SAR). These modifications include the addition of electron-withdrawing or donating groups to enhance biological activity or solubility .

Antimicrobial Potential

Compounds structurally related to N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The dichlorobenzoyl group plays a crucial role in disrupting bacterial cell membranes .

Antiprotozoal Activity

Benzoyl derivatives have been studied for their efficacy against protozoan parasites like Plasmodium falciparum and Leishmania donovani. The presence of hydrophobic groups enhances their ability to penetrate cellular membranes and interact with intracellular targets .

Physicochemical Data

PropertyValue
Molecular FormulaC18H13Cl2N3O2
Molecular Weight374.22 g/mol
Melting PointNot reported
SolubilityLimited in water; soluble in organic solvents
LogP (Partition Coefficient)Predicted > 3 (lipophilic)

Drug Development

The structural features of N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide make it a promising scaffold for the development of drugs targeting infectious diseases and cancer.

Material Science

Due to its aromaticity and functional groups, this compound may also find applications in the design of advanced materials or as a ligand in coordination chemistry.

Research Opportunities

Further studies are needed to:

  • Elucidate its exact mechanism of action in biological systems.

  • Optimize its pharmacokinetic and pharmacodynamic profiles.

  • Evaluate its toxicity and safety in vivo.

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